molecular formula C25H44O5 B1683727 Isopropyl unoprostone CAS No. 120373-24-2

Isopropyl unoprostone

Número de catálogo: B1683727
Número CAS: 120373-24-2
Peso molecular: 424.6 g/mol
Clave InChI: XXUPXHKCPIKWLR-JHUOEJJVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El unoprostone isopropílico es un docosanoide sintético y un análogo de la prostaglandina. Se utiliza principalmente en oftalmología para el tratamiento del glaucoma de ángulo abierto y la hipertensión ocular. El compuesto funciona reduciendo la presión intraocular, lo que ayuda a prevenir el daño del nervio óptico y la pérdida de visión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El unoprostone isopropílico se sintetiza mediante un proceso de varios pasos que implica la esterificación del unoprostone con alcohol isopropílico. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de unoprostone isopropílico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:

Análisis de las reacciones químicas

Tipos de reacciones

El unoprostone isopropílico sufre varios tipos de reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, que a menudo son más polares y tienen diferentes propiedades farmacológicas .

Análisis De Reacciones Químicas

Types of Reactions

Unoprostone isopropyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, which are often more polar and have different pharmacological properties .

Mecanismo De Acción

Comparación Con Compuestos Similares

Compuestos similares

Unicidad

El unoprostone isopropílico es único en su doble mecanismo de acción, que implica tanto las vías de prostaglandina como la modulación de los canales iónicos. Esto lo hace particularmente eficaz en pacientes que no responden a otros tratamientos .

Propiedades

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUPXHKCPIKWLR-JHUOEJJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049071
Record name Unoprostone isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120373-24-2
Record name Isopropyl unoprostone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120373-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Unoprostone isopropyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Unoprostone isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNOPROSTONE ISOPROPYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unoprostone isopropyl ester
Reactant of Route 2
Unoprostone isopropyl ester
Reactant of Route 3
Unoprostone isopropyl ester
Reactant of Route 4
Unoprostone isopropyl ester
Reactant of Route 5
Unoprostone isopropyl ester
Reactant of Route 6
Unoprostone isopropyl ester
Customer
Q & A

Q1: How does isopropyl unoprostone lower intraocular pressure (IOP)?

A1: this compound primarily reduces IOP by enhancing uveoscleral outflow, an important pathway for aqueous humor drainage. [] While the exact mechanism is not fully understood, research suggests it involves altering the extracellular matrix metabolism in the uveoscleral pathway. []

Q2: Is the prostanoid FP receptor involved in this compound's IOP-lowering effect?

A2: Research in FP-receptor-deficient mice suggests that the prostanoid FP receptor plays a crucial role in the early IOP-lowering effects of this compound and other commercially available prostaglandin analogs. []

Q3: Does this compound influence endogenous prostaglandin production?

A3: Yes, studies demonstrate that this compound, in addition to its direct effects, also induces the production of endogenous prostaglandins, which may contribute to its IOP-lowering effect. []

Q4: How does this compound compare to latanoprost in terms of IOP reduction?

A4: Clinical trials have shown that latanoprost generally produces a greater reduction in IOP compared to this compound. [, ]

Q5: Does this compound affect aqueous humor dynamics beyond uveoscleral outflow?

A5: Research in rabbits suggests that this compound may also influence the pressure-dependent conventional outflow pathway and, to a lesser extent, the uveoscleral outflow pathway. []

Q6: Does this compound interact with the prostaglandin transporter (PGT)?

A6: Unlike the active metabolite of latanoprost, this compound and its metabolites (M1 and M2) showed minimal affinity for the human PGT, indicating a different cellular uptake mechanism. []

Q7: Does topical this compound influence ocular blood flow?

A7: Studies using laser speckle analysis in humans suggest that long-term topical this compound may increase blood flow in the optic nerve head and choroid-retina, possibly by reducing vascular resistance. [, ]

Q8: Can this compound be used in combination with other anti-glaucoma medications?

A8: Yes, this compound is often used in combination with beta-blockers like timolol or betaxolol to achieve greater IOP reduction. [, , ] Clinical trials have explored the efficacy and safety of these combinations.

Q9: Does this compound affect the contractility of the trabecular meshwork (TM)?

A9: In isolated TM strips, this compound has been shown to reduce TM contractility, particularly in the presence of endothelin 1. This effect is thought to be mediated through the modulation of L-type calcium channels. []

Q10: What are the major metabolites of this compound found in the eye?

A10: Following topical administration, this compound is rapidly metabolized. The primary metabolites found within the eye are M1 (unoprostone free acid) and M2 (an oxidized metabolite). [, ]

Q11: Which metabolite of this compound is considered to be pharmacologically active?

A11: While both M1 and M2 have been detected in ocular tissues, research suggests that M1, the unoprostone free acid, is the major active metabolite responsible for the IOP-lowering effect in both monkeys and humans. []

Q12: Where in the eye are this compound metabolites primarily found?

A12: Studies using radiolabeled this compound in rabbits showed that metabolites were distributed throughout the cornea, aqueous humor, iris, ciliary body, and retina, with M2 being the dominant metabolite in the aqueous humor, iris, and ciliary body. []

Q13: Does the metabolic profile of this compound differ between species?

A13: While the major metabolites are similar, there might be subtle differences in the metabolic profile of this compound between species. Further research is needed to fully characterize these differences.

Q14: What are the common side effects associated with this compound?

A14: Common side effects include mild conjunctival hyperemia, local irritation, and darkening of the iris color. []

Q15: Can this compound cause corneal epithelial disorders?

A15: Yes, there have been reports of corneal epithelial disorders associated with this compound use. Studies suggest that this effect might be due to the combined action of the drug and preservatives used in the formulation. [, ]

Q16: Does this compound promote melanogenesis?

A16: Studies using cultured mouse epidermal melanocytes showed that both this compound and latanoprost enhanced tyrosinase activity, a key enzyme in melanin synthesis, which could explain the iris pigmentation observed clinically. []

Q17: Does this compound affect hair growth?

A17: In a mouse model, this compound, similar to latanoprost and PGF2α, stimulated hair growth and follicular melanogenesis, leading to hypertrichosis and potentially poliosis (whitening of hair). []

Q18: Does this compound cause upper eyelid sulcus deepening?

A18: While upper eyelid sulcus deepening has been reported with various prostaglandin analogs, a comparative study found a lower frequency with this compound compared to bimatoprost, latanoprost, and tafluprost. []

Q19: What are the potential future directions for research on this compound?

A19: Future research could focus on:

  • Investigating potential neuroprotective effects in conditions like retinitis pigmentosa. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.